Benzyl 9H-carbazole-9-carbodithioate
Description
Benzyl 9H-carbazole-9-carbodithioate (BCC) is a dithiocarbamate-based compound with a carbazole-benzyl conjugate structure. It serves as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerizations, enabling precise molecular weight control and narrow polydispersity (PDI) in polymers . Its synthesis involves reacting carbazole with carbon disulfide and benzyl bromide in a potassium hydroxide/DMSO system, yielding a yellow crystalline product (20% yield) characterized by ¹H NMR, elemental analysis, and X-ray crystallography . BCC-labeled polymers exhibit fluorescence (emission at 344–358 nm) and UV absorption (480 nm after azo-modification), making them suitable for optical and biomedical applications .
Structure
3D Structure
Properties
IUPAC Name |
benzyl carbazole-9-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKGYBBYMCANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467064 | |
| Record name | 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137780-73-5 | |
| Record name | 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9H-carbazole-9-carbodithioate typically involves the reaction of 9H-carbazole-9-carbodithioic acid with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or column chromatography, would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 9H-carbazole-9-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, dichloromethane, and toluene.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Polymer Chemistry
BCCDT is primarily recognized for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization. This application allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.
The compound's unique structural features contribute to its effectiveness in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). BCCDT's ability to form stable radicals enhances the performance of materials used in electronic applications.
Table 2: Material Applications of BCCDT
| Application Type | Material Type | Properties Enhanced | Reference |
|---|---|---|---|
| Organic Semiconductors | Various | Improved charge transport | |
| Light-Emitting Diodes | Organic LEDs | Enhanced luminescence |
Case Study:
Research indicates that BCCDT facilitates the creation of polymers that can be used in LED applications due to their superior charge transport properties .
Biological Studies
BCCDT has also been explored for its potential in biological applications, particularly in drug delivery systems and as a fluorescent probe for cellular imaging. The compound's photochemical stability makes it an attractive candidate for these purposes.
Table 3: Biological Applications of BCCDT
| Application Type | Use Case | Benefits | Reference |
|---|---|---|---|
| Drug Delivery Systems | Targeted delivery | Improved efficacy | |
| Fluorescent Probes | Cellular imaging | High sensitivity |
Case Study:
A study highlighted the use of BCCDT as a fluorescent probe, demonstrating its effectiveness in tracking cellular processes due to its strong fluorescence properties .
Mechanism of Action
The mechanism of action of Benzyl 9H-carbazole-9-carbodithioate primarily involves its role as a RAFT agent in polymerization reactions. The compound facilitates the controlled radical polymerization process by reversibly forming a stable radical intermediate. This allows for precise control over the polymerization process, resulting in polymers with desired properties .
Molecular Targets and Pathways:
Molecular Targets: The compound targets the growing polymer chain radicals during the polymerization process.
Pathways Involved: The RAFT polymerization pathway involves the reversible addition and fragmentation of the RAFT agent, which regulates the growth of the polymer chains.
Comparison with Similar Compounds
Structural and Functional Comparison with Other RAFT Agents
BCC belongs to the dithiocarbamate class of RAFT agents. Key comparisons include:
- Mechanistic Superiority: BCC’s carbazole group delocalizes the thiocarbonyl’s electron density, enhancing radical stabilization and control over polymerization kinetics compared to non-aromatic dithiocarbamates .
- Monomer Limitations: Unlike trithiocarbonates, BCC is ineffective for methacrylates (e.g., methyl methacrylate) due to poor fragmentation rates .
Optical Properties vs. Other Carbazole Derivatives
Carbazole derivatives are renowned for their photophysical properties. A comparison with structurally similar compounds:
- Azo-Functionalization: BCC’s post-polymerization azo-coupling shifts UV absorption to 480 nm, a feature absent in non-dithiocarbamate carbazole derivatives .
Performance in Controlled Polymerization
BCC outperforms traditional dithiocarbamates in γ-ray and photo-initiated polymerizations:
Hybrid Nanomaterials
BCC-functionalized Fe₃O₄@SiO₂-PNIPAM nanoparticles exhibit thermo-responsive, magnetic, and fluorescent properties, enabling dual MRI and fluorescence imaging .
Biological Activity
Benzyl 9H-carbazole-9-carbodithioate (BCC) is a compound that has garnered attention due to its diverse biological activities and applications in polymer chemistry. This article explores the biological activity of BCC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
BCC is characterized by the molecular formula and a unique structure that incorporates carbazole and dithioate functionalities. This structure is significant for its reactivity and interaction with biological systems.
Pharmacological Activities
1. Antimicrobial Activity:
BCC has demonstrated notable antimicrobial properties. A study highlighted that various carbazole derivatives exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
2. Antitumor Activity:
Research indicates that BCC and its derivatives possess antitumor effects, particularly through the inhibition of cell proliferation pathways. Specific compounds derived from carbazole structures have been shown to inhibit STAT3 activation, a pathway often associated with cancer progression . This inhibition was observed at concentrations as low as 50 µM.
3. Neuroprotective Effects:
BCC has been studied for its neuroprotective potential against oxidative stress-induced neuronal injury. In vitro studies using HT22 neuronal cells demonstrated that certain BCC derivatives could protect against glutamate-induced toxicity, suggesting a role in neurodegenerative disease management . The antioxidative properties of these compounds are believed to contribute to their neuroprotective effects.
The biological activity of BCC can be attributed to several mechanisms:
- Antioxidative Mechanism: BCC exhibits antioxidative properties, which help mitigate oxidative stress in cells. This is particularly relevant in neuroprotection where oxidative damage is a key factor.
- Cell Signaling Modulation: The ability of BCC to interfere with critical signaling pathways, such as STAT3, positions it as a potential therapeutic agent in cancer treatment.
- Membrane Disruption: Its antimicrobial activity may arise from the ability to disrupt bacterial membranes, leading to cell lysis.
Table 1: Summary of Biological Activities of BCC Derivatives
| Activity Type | Target Organism/Cell Type | Concentration | Observed Effect |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 100 µg/mL | Inhibition zones: 12.6–22.3 mm |
| Antitumor | Cancer cell lines (e.g., A549) | 50 µM | Inhibition of STAT3 activation |
| Neuroprotective | HT22 neuronal cells | 3 µM | Protection against glutamate toxicity |
Polymer Chemistry Applications
In addition to its biological activities, BCC serves as an effective agent in polymer chemistry, particularly in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization processes. It has been utilized to synthesize well-defined polymers with enhanced properties such as fluorescence, which are valuable in biochemistry and materials science . The ability of BCC to control polymerization processes under various conditions underscores its versatility.
Q & A
Basic: What are the established synthesis and characterization protocols for BCC?
BCC is synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting carbazole with carbon disulfide and benzyl bromide in dimethyl sulfoxide (DMSO) under basic conditions (KOH), yielding BCC as a yellow crystalline solid . Key characterization methods include:
- ¹H NMR : Peaks at δ 4.73 (s, 2H, CH₂), 7.23–8.66 (aromatic protons) .
- Elemental Analysis (EA) : Matches theoretical values (C 72.03%, H 4.53%, N 4.20%) .
- X-ray Crystallography : Confirms planar carbazole core with benzyl substitution and dihedral angles (e.g., 85.29° between benzyl and carbazole planes) .
- HPLC : Purity >99% .
Basic: How does BCC function as a RAFT agent in controlled polymerizations?
BCC acts as a reversible addition-fragmentation chain transfer (RAFT) agent, enabling controlled polymerization of vinyl monomers like styrene and acrylates. Key features:
- Controlled Molecular Weight : Linear increase in Mₙ with conversion (e.g., methyl acrylate: Mₙ = 16,000 at 20% conversion) .
- Narrow Dispersity : Polydispersity index (PDI) as low as 1.01 for acrylates under γ-ray initiation .
- Monomer Specificity : Effective for styrene and acrylates but ineffective for methyl methacrylate (MMA) due to poor chain transfer .
Advanced: How to reconcile contradictory reports on BCC’s efficacy in RAFT polymerization?
reports BCC as ineffective for styrene/acrylate control under conventional conditions, while and demonstrate success. Key factors causing discrepancies:
- Initiation Method : Thermal vs. γ-ray irradiation (e.g., γ-ray enhances living characteristics in acrylates) .
- Monomer Reactivity : Styrene requires slower polymerization rates for effective control .
- Experimental Design : Differences in RAFT agent concentration, temperature, and purification steps may affect outcomes .
Advanced: What structural insights does X-ray crystallography provide for BCC?
Single-crystal X-ray analysis reveals:
- Planar Carbazole Core : Dihedral angles <2.4° between fused aromatic rings .
- Benzyl Orientation : Nearly perpendicular (85–90°) to the carbazole plane, minimizing steric hindrance .
- Crystallographic Data : Space group P1̄, with two independent molecules per asymmetric unit .
Advanced: How does BCC enhance control in photopolymerization?
As a photoiniferter, BCC improves polymerization control via:
- Low PDI : PDI = 1.14 at 10% conversion for MMA, outperforming traditional dimethyldithiocarbamates .
- Radical Stabilization : Delocalized SOMO (singly occupied molecular orbital) in the carbazole moiety enhances persistent radical effects .
- Oxygen Tolerance : High interaction rate constants with oxygen (k ~ 10⁶ M⁻¹s⁻¹) reduce inhibition .
Advanced: What are the advantages of γ-ray initiation for BCC-mediated RAFT?
γ-ray initiation (e.g., ⁶⁰Co source) offers:
- Room-Temperature Control : Enables living polymerization of methyl acrylate with Mₙ ~16,000 and PDI = 1.01 .
- No External Initiators : Reduces side reactions, improving end-group fidelity .
- Scalability : Suitable for high-throughput synthesis due to consistent radical flux .
Methodological: How to optimize BCC synthesis for higher yields?
The standard synthesis yields ~20% . Improvements include:
- Solvent Choice : Replace DMSO with polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Sequential recrystallization (ethanol/water) removes unreacted carbazole .
- Stoichiometry : Optimize molar ratios (e.g., excess benzyl bromide) to drive reaction completion.
Methodological: What analytical techniques validate RAFT control in BCC-mediated polymerizations?
- Gel Permeation Chromatography (GPC) : Linear Mₙ vs. conversion plots and PDIs <1.2 confirm control .
- ¹H NMR End-Group Analysis : Detect carbazole signals (δ 7.2–8.6 ppm) in polymer chains .
- Chain Extension Experiments : Successful block copolymer synthesis validates livingness .
Advanced: How to functionalize BCC-derived polymers for optical applications?
Post-polymerization modifications include:
- Azo-Coupling : Introduces UV-absorbing azobenzene groups (λₘₐₓ = 480 nm) via diazonium salt reactions .
- Fluorescence Labeling : Carbazole-terminated polymers exhibit strong emission at 344–358 nm (λₑₓ = 294 nm) .
Advanced: How do substituents on BCC impact its electronic properties?
Substituent effects are critical for polymerization and material properties:
- Electron-Withdrawing Groups : Reduce Csp (specific capacitance) in electropolymerized films (e.g., Csp = 0.43 mF/cm² for tosyl/CS₂-substituted carbazole vs. 1.44 mF/cm² for unmodified carbazole) .
- Conjugation Disruption : Substituents like CS₂ alter π-orbital delocalization, affecting charge transport in polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
